2,4-Dichloro-5-methylquinoline-3-carbonitrile
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Overview
Description
2,4-Dichloro-5-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a carbonitrile group at position 3 on the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with acetonitrile in the presence of a strong base, followed by cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Quinoline N-oxides are typical products of oxidation reactions.
Reduction Products: Dihydroquinolines are formed through reduction reactions.
Scientific Research Applications
2,4-Dichloro-5-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline structure but with different substituents.
5-Methylquinoline-3-carbonitrile: Lacks the chlorine atoms present in 2,4-Dichloro-5-methylquinoline-3-carbonitrile.
2,4-Disubstituted Thiazoles: Although structurally different, they share similar biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H6Cl2N2 |
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Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,4-dichloro-5-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-3-2-4-8-9(6)10(12)7(5-14)11(13)15-8/h2-4H,1H3 |
InChI Key |
BYSOUGBOUGRYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=C2Cl)C#N)Cl |
Origin of Product |
United States |
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